3-Cyanopyridine

Description

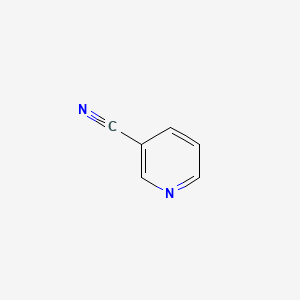

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPHSAQLYPIAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026665 | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless liquid; [Hawley] Off-white crystalline solid; [MSDSonline] | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

206.9 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

87 °C | |

| Record name | 3-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in hot petroleum ether, Soluble in alcohol, ether, and benzene., In water, 1.35X10+5 mg/l @ 20 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1590 @ 25 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg], 0.296 mm Hg @ 25 °C | |

| Record name | 3-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER, Colorless liquid | |

CAS No. |

100-54-9 | |

| Record name | 3-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-cyanopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X64V0K6260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

51 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a versatile heterocyclic organic compound with the chemical formula C₆H₄N₂. It consists of a pyridine (B92270) ring substituted with a nitrile group at the 3-position.[1] This arrangement imparts a unique combination of physical and chemical properties, making it a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[2] Notably, it serves as a key precursor in the industrial production of nicotinamide (B372718) (Vitamin B3) and nicotinic acid.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Chemical and Physical Properties

This compound is a colorless to white or off-white crystalline solid at room temperature, which may also appear as a waxy solid or a colorless liquid when slightly heated above its melting point.[3][4][5] It possesses a characteristic pyridine-like odor.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₄N₂ | [1][6] |

| Molecular Weight | 104.11 g/mol | [1][4][6] |

| IUPAC Name | Pyridine-3-carbonitrile | [1] |

| CAS Number | 100-54-9 | [1][6] |

| Appearance | Colorless to white/off-white crystalline solid | [3][4][7] |

| Melting Point | 47 - 52 °C | [3][6][8] |

| Boiling Point | 201 - 206.9 °C at 760 mmHg | [4][6] |

| Density | 1.159 g/mL at 25 °C | [1][4] |

| Solubility in Water | 135 - 140 g/L at 20 °C | [4][6][9] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether. | [1][3][4] |

| pKa (of conjugate acid) | 1.39 - 1.45 at 24-25 °C | [4][10] |

| Flash Point | 84 - 88 °C | [3][4][6] |

| Log P (octanol/water) | 0.36 | [2][4] |

| Refractive Index | 1.525 at 50 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | References |

| ¹H NMR | Signals corresponding to the four aromatic protons on the pyridine ring. | [1][11] |

| ¹³C NMR | Signals for the five carbons of the pyridine ring and the nitrile carbon. | [10][11] |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the nitrile (C≡N) stretching vibration. | [12] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound. | [12] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range.[10]

-

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

-

Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure (Thiele Tube Method):

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Solubility

A general procedure for determining the solubility of this compound in various solvents is as follows:

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Approximately 0.1 g of this compound is placed in a small test tube.

-

The solvent (e.g., water, ethanol, ether) is added in 0.5 mL increments, up to a total of 3 mL.

-

After each addition, the test tube is vigorously shaken or vortexed for at least one minute.

-

The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be reported based on the amount of solvent required to dissolve the sample.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

-

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used.[4]

-

The sample is transferred to a clean, dry NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

-

-

¹H NMR Experimental Parameters (Example):

-

Solvent: CDCl₃

-

Frequency: 300 MHz

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical Chemical Shifts (δ): The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically between 7.0 and 9.5 ppm).[1]

-

-

¹³C NMR Experimental Parameters (Example):

-

Solvent: DMSO-d₆

-

Frequency: 75 MHz

-

Reference: The solvent peak of DMSO-d₆ is used as a reference (δ ≈ 39.5 ppm).

-

Typical Chemical Shifts (δ): Signals for the five pyridine carbons and the nitrile carbon will be observed. The nitrile carbon typically appears downfield.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

-

Apparatus: FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a melt between two KBr or NaCl plates, or as a solid dispersion in a KBr pellet.[12]

-

Procedure (Melt):

-

A small amount of this compound is placed on a salt plate and gently heated until it melts.

-

A second salt plate is placed on top to create a thin liquid film.

-

The plates are mounted in the spectrometer and the spectrum is recorded.

-

-

Key Vibrational Frequencies: A strong, sharp absorption band characteristic of the C≡N stretch is expected in the region of 2220-2260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Apparatus: Mass spectrometer (e.g., with electron ionization - EI).

-

Procedure: A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 104. Common fragmentation patterns for aromatic nitriles may also be observed.[12]

Chemical Reactivity and Synthesis Pathways

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing nitrile group and the pyridine ring.

Key Reactions

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form nicotinamide (the amide) or nicotinic acid (the carboxylic acid).[6]

-

Reduction of the Nitrile Group: The nitrile group can be reduced to an aminomethyl group, forming 3-(aminomethyl)pyridine.[6]

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, with the position of substitution influenced by the deactivating effect of the nitrile group.[6]

-

Nucleophilic Aromatic Substitution: While less common for pyridine itself, the presence of the electron-withdrawing nitrile group can facilitate nucleophilic substitution on the pyridine ring under certain conditions.

Synthesis of this compound

The primary industrial synthesis of this compound is through the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline).[6]

Application in Nicotinamide Synthesis

A major application of this compound is in the synthesis of nicotinamide. This can be achieved through chemical or enzymatic hydrolysis.

Logical Relationships in Reactivity

The nitrile group in this compound is a versatile functional handle for further synthetic transformations.

Conclusion

This compound is a fundamentally important chemical building block with well-defined physical, chemical, and spectroscopic properties. Its versatile reactivity, centered around the nitrile group and the pyridine ring, makes it an indispensable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its core properties and the experimental methods for their determination is crucial for researchers and scientists working with this compound to ensure the quality, consistency, and success of their synthetic endeavors.

References

- 1. This compound(100-54-9) 1H NMR spectrum [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. scribd.com [scribd.com]

- 5. organomation.com [organomation.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. sites.bu.edu [sites.bu.edu]

- 8. This compound(100-54-9) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubsapp.acs.org [pubsapp.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyanopyridine (also known as nicotinonitrile), a pivotal intermediate in the pharmaceutical and agrochemical industries. This document details the most prevalent synthetic methodologies, including the dehydration of nicotinamide (B372718) and the ammoxidation of 3-picoline, offering a comparative analysis of their reaction parameters and yields. Furthermore, a thorough characterization of this compound is presented, encompassing its physicochemical properties and spectroscopic data (¹H NMR, IR, and Mass Spectrometry). Detailed experimental protocols and visual representations of the synthetic and analytical workflows are included to facilitate practical application and understanding.

Introduction

This compound is a key building block in organic synthesis, primarily serving as a precursor to nicotinamide (Vitamin B3) and nicotinic acid.[1] Its versatile reactivity, stemming from the presence of both a pyridine (B92270) ring and a nitrile group, allows for a wide range of chemical transformations. This guide elucidates the core methodologies for its preparation and the analytical techniques employed for its definitive identification and quality assessment.

Synthesis of this compound

Two primary industrial routes for the synthesis of this compound are the dehydration of nicotinamide and the vapor-phase ammoxidation of 3-picoline.

Dehydration of Nicotinamide

The dehydration of nicotinamide is a classical and effective laboratory-scale method for producing this compound. This reaction typically involves heating nicotinamide with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).

Reaction Scheme:

C₆H₆N₂O (Nicotinamide) + P₂O₅ → C₆H₄N₂ (this compound) + 2HPO₃

Table 1: Summary of a Typical Dehydration of Nicotinamide Protocol

| Parameter | Value | Reference |

| Starting Material | Nicotinamide | [2] |

| Dehydrating Agent | Phosphorus Pentoxide (P₂O₅) | [2] |

| Molar Ratio (Nicotinamide:P₂O₅) | 1 : 0.85 | [2] |

| Reaction Temperature | Vigorous heating with a burner | [2] |

| Pressure | 15-20 mm Hg | [2] |

| Reaction Time | 15-20 minutes | [2] |

| Product Isolation | Distillation | [2] |

| Yield | 83-84% | [2] |

Ammoxidation of 3-Picoline

The ammoxidation of 3-picoline (3-methylpyridine) is the dominant industrial method for this compound production. This gas-phase reaction involves the catalytic oxidation of 3-picoline in the presence of ammonia (B1221849) and air. Various catalysts are employed to optimize the conversion and selectivity of this process.

Reaction Scheme:

2C₆H₇N (3-Picoline) + 2NH₃ + 3O₂ → 2C₆H₄N₂ (this compound) + 6H₂O

Table 2: Comparison of Catalytic Systems for the Ammoxidation of 3-Picoline

| Catalyst System | Reaction Temperature (°C) | Conversion of 3-Picoline (%) | Yield of this compound (%) | Reference |

| V₂O₅ | Not specified | 89.3 | 83.5 | [3] |

| V₂O₅/TiO₂ | Not specified | Not specified | Not specified | [4] |

| MoO₃-V₂O₅ system | Not specified | 96 | 82 | [5] |

| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | Not specified | Not specified | 85 | [5] |

| V₂O₅, MoO₃, ZrO₂ on TiO₂ | 340 | 95 | Not specified | [5] |

| Molybdenum on silica (B1680970) gel | 380 | 99 | 95 | [5] |

| V₂O₅, Sb₂O₅, Cr₂O₃ on TiO₂ | Not specified | 100 | 98.6 | [5] |

| V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂ | 365-370 | >90 (mole yield) | Not specified | [6] |

Experimental Protocols

Synthesis of this compound by Dehydration of Nicotinamide

Materials:

-

Nicotinamide (powdered)

-

Phosphorus pentoxide

-

Ether or Acetone (B3395972)

-

Round-bottom flask (1 L)

-

Air condenser (80 cm)

-

Claisen flask (125 mL)

-

Ice-salt bath

-

High-temperature burner

-

Distillation apparatus

Procedure: [2]

-

In a dry 1-L round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

-

Stopper the flask and shake to thoroughly mix the powders.

-

Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

-

Reduce the pressure to 15–20 mm Hg.

-

Heat the mixture with a large, free flame from a high-temperature burner, moving the flame to melt the material rapidly.

-

Heat the mixture vigorously for 15–20 minutes until no more product distills over.

-

Allow the apparatus to cool completely.

-

Rinse the product from the condenser into the receiver using ether or acetone.

-

If ether is used, add the ether solution to the distillate and distill off the ether on a steam bath.

-

If acetone is used, remove it by distillation under reduced pressure.

-

Distill the crude product at atmospheric pressure using an air condenser. The fraction boiling at 205–208 °C is collected.

-

The expected yield of this compound is 71–72 g (83–84%).

General Procedure for Ammoxidation of 3-Picoline

Materials:

-

3-Picoline

-

Ammonia

-

Air

-

Catalyst (e.g., V₂O₅-based)

-

Fixed-bed or fluidized-bed reactor

-

Fused salt bath (for temperature control)

-

Absorption and extraction apparatus

-

Rectification column

Procedure: [1]

-

Vaporize 3-picoline and ammonia and preheat the mixture to 180-330 °C.

-

Mix the vaporized reactants with air in a mixing tank.

-

Introduce the gaseous mixture into a fixed-bed reactor containing the catalyst.

-

Maintain the reaction temperature between 280-450 °C, controlled by a fused salt bath. The reactor head pressure is controlled at 0.020-0.070 KPa.

-

After the reaction, the product gas is passed through water to absorb the this compound.

-

The resulting aqueous solution, containing 5-15% this compound, is then subjected to extraction and subsequent rectification to obtain the purified product.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂ | [1][7] |

| Molecular Weight | 104.11 g/mol | [1][7] |

| Appearance | White crystalline solid or colorless liquid | [1][5] |

| Melting Point | 49-52 °C | [1][5][8] |

| Boiling Point | 201-227 °C | [1][5][8] |

| Solubility | Soluble in water, ethanol, ether, chloroform, benzene, and petroleum ether. | [1][8] |

| Flash Point | 84-85 °C | [1][8] |

| Density (at 25°C) | 1.08 g/cm³ | [1] |

Table 4: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) are observed for the aromatic protons. | [6] |

| δ 9.22 (d, J=2.1 Hz), 8.47 (d, J=8.1 Hz), 7.81 (dd, J=8.1, 5.0 Hz), 9.03 (d, J=1.6 Hz) | [6] | |

| IR Spectroscopy | Characteristic absorption bands are observed for the C≡N stretch and aromatic C-H and C=C/C=N stretches. | [3] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight is observed. | [7] |

Visualizing the Workflows

Synthesis Workflow: Dehydration of Nicotinamide

Caption: Synthesis of this compound via Dehydration.

Synthesis Workflow: Ammoxidation of 3-Picoline

Caption: Synthesis of this compound via Ammoxidation.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented methodologies, data, and workflows offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The choice between the dehydration of nicotinamide and the ammoxidation of 3-picoline will depend on the desired scale of production and available resources, with the latter being the preferred industrial method due to its higher throughput and efficiency. The comprehensive characterization data serves as a benchmark for quality control and assurance.

References

- 1. This compound-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 2. webqc.org [webqc.org]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. This compound | 100-54-9 [chemicalbook.com]

- 6. This compound(100-54-9) 1H NMR [m.chemicalbook.com]

- 7. This compound | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. manavchem.com [manavchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a key aromatic nitrile that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and the electronic interplay between the pyridine (B92270) ring and the cyano group. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by experimental data and computational studies.

Molecular Structure

The molecular formula of this compound is C₆H₄N₂. The structure consists of a pyridine ring substituted at the 3-position with a cyano group. The planarity of the pyridine ring and the linear geometry of the cyano group are key structural features.

Bond Lengths and Angles

The precise geometry of this compound has been determined by various experimental techniques, including gas-phase electron diffraction (GED), microwave spectroscopy (MW), and X-ray diffraction (XRD), as well as computational methods such as Density Functional Theory (DFT). A comparison of the bond lengths and angles from these methods is presented in Table 1.

Discrepancies of up to 0.02 Å in bond lengths and 2° in bond angles are observed between the gas-phase and solid-state structures, which can be attributed to intermolecular interactions in the crystal lattice.[1][2] Computational data from DFT calculations show good agreement with experimental values.[3] The cyano substituent induces a noticeable distortion in the pyridine ring geometry.[1][2]

Table 1: Experimental and Computational Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | GED/MW (Gas Phase)[1] | XRD (Solid State)[2] | DFT (B3LYP/6-311++G(d,p))[3] |

| Bond Lengths (Å) | |||

| C2-N1 | - | - | 1.336 |

| C6-N1 | - | - | 1.341 |

| C2-C3 | - | - | 1.391 |

| C3-C4 | - | - | 1.393 |

| C4-C5 | - | - | 1.392 |

| C5-C6 | - | - | 1.392 |

| C3-C7 | - | - | 1.446 |

| C7-N8 | - | - | 1.155 |

| **Bond Angles (°) ** | |||

| C6-N1-C2 | - | - | 117.2 |

| N1-C2-C3 | - | - | 123.7 |

| C2-C3-C4 | - | - | 118.4 |

| C3-C4-C5 | - | - | 118.8 |

| C4-C5-C6 | - | - | 118.8 |

| C5-C6-N1 | - | - | 123.1 |

| C2-C3-C7 | - | - | 121.0 |

| C4-C3-C7 | - | - | 120.6 |

| C3-C7-N8 | - | - | 179.1 |

Note: Atom numbering is as specified in the DOT script diagram below.

Bonding Analysis

The bonding in this compound is characterized by the aromatic π-system of the pyridine ring and the strong triple bond of the cyano group. The electron-withdrawing nature of the cyano group significantly influences the electronic distribution within the pyridine ring.

Molecular Orbital Analysis

Computational studies, particularly DFT, have been employed to analyze the molecular orbitals of this compound.[3] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

The electron-withdrawing cyano group lowers the energy of the molecular orbitals of the pyridine ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. This electronic modification is a key factor in its utility as a synthetic intermediate.

Experimental Protocols

X-ray Crystallography

Single crystals of this compound can be grown by sublimation.[2] The crystal structure is then determined using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures to minimize thermal vibrations. The structure is solved and refined using standard crystallographic software.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure in the gas phase, free from intermolecular interactions.[4] In a typical GED experiment, a high-energy electron beam is scattered by a jet of gaseous this compound. The resulting diffraction pattern is analyzed to determine the internuclear distances and vibrational amplitudes.

Spectroscopic Analysis

FTIR Spectroscopy: Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid-state analysis, a sample can be prepared as a KBr pellet. The spectrum reveals characteristic vibrational modes, including the C≡N stretch of the nitrile group, typically observed around 2230 cm⁻¹.[5]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. Samples are typically dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The chemical shifts and coupling constants provide detailed information about the electronic environment of the protons and carbon atoms in the molecule.

Role in Drug Development

This compound is a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, providing a versatile handle for molecular elaboration.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The combination of experimental data and computational analysis offers a robust understanding of its geometric and electronic properties. This knowledge is fundamental for researchers and scientists working on the synthesis and development of new drugs and agrochemicals based on the this compound scaffold. The structural insights presented herein can aid in the rational design of novel molecules with desired biological activities.

References

Spectroscopic Data Interpretation for 3-Cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-cyanopyridine (nicotinonitrile), a key intermediate in the synthesis of various pharmaceutical compounds, including the vitamin niacin.[1][2] The following sections detail the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and data summaries.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄N₂ with a molecular weight of 104.11 g/mol .[3][4] The key spectroscopic features are summarized in the tables below, providing a quick reference for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

| Cyano (C≡N) | Stretching | 2222-2230 | [5] |

| Aromatic C-H | Stretching | > 3000 | General IR Knowledge |

| Aromatic C=C & C=N | Stretching | 1400-1600 | General IR Knowledge |

| Aromatic C-H | Bending (out-of-plane) | 700-900 | General IR Knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2 | 8.912 | Singlet (or narrow multiplet) | - | [6] |

| H-6 | 8.848 | Doublet | ~4.8 | [6][7] |

| H-4 | 8.004 | Doublet of Triplets | ~8.1, 1.6 | [6] |

| H-5 | 7.482 | Multiplet | - | [6] |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[6][8]

¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-2 | ~153 | [9] |

| C-6 | ~152 | [9] |

| C-4 | ~140 | [9] |

| C-5 | ~124 | [9] |

| C-3 | ~117 | [9] |

| Cyano (C≡N) | ~110 | [9] |

Mass Spectrometry (MS)

| Technique | m/z | Relative Intensity | Assignment | Reference |

| Electron Ionization (EI) | 104 | High | [M]⁺ (Molecular Ion) | [3][4][10] |

| EI | 77 | Moderate | [M-HCN]⁺ | [3][11] |

| EI | 51 | Moderate | [C₄H₃]⁺ | [3] |

| EI | 50 | High | [C₄H₂]⁺ | [3] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol

This protocol is for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has been initialized.[3]

-

Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Process the resulting interferogram using Fourier transformation to obtain the final IR spectrum. Baseline correct and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.[12]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[12][13]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[13]

-

-

Instrument Setup:

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.[12]

-

Shim the magnetic field to achieve optimal homogeneity.[12]

-

Tune and match the probe for both ¹H and ¹³C frequencies.[12]

-

Acquire the ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire the ¹³C NMR spectrum, typically with 1024 or more scans, using proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) signals.

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum accordingly.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

Mass Spectrometry (MS) Protocol

This protocol describes Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition and Interpretation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and the major fragment ions.[15][16]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, essential for its identification, purity assessment, and utilization in research and development. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 2. US3644380A - Preparation of this compound - Google Patents [patents.google.com]

- 3. This compound | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound(100-54-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(100-54-9) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. ez.restek.com [ez.restek.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. rsc.org [rsc.org]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a versatile organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial intermediate in the synthesis of various valuable products, including the vitamin niacin (nicotinic acid and nicotinamide), as well as a range of drugs and pesticides.[1][3] A thorough understanding of its thermodynamic and physical properties is paramount for optimizing reaction conditions, ensuring process safety, and enabling efficient and scalable production. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by experimental data and methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline solid or a colorless liquid when melted.[4][5][6] It possesses a characteristic almond-like odor.[7]

General and Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₆H₄N₂ | [3][5][8] |

| Molecular Weight | 104.11 g/mol | [4][5][8][9] |

| Appearance | White to off-white crystalline powder or colorless liquid | [4][5][6][10] |

| Melting Point | 47 - 53 °C | [8][11][12][13] |

| Boiling Point | 201 - 206.9 °C | [4][8][9] |

| Density | 1.159 g/mL at 25 °C | [4][8][9] |

| Refractive Index | 1.525 at 50 °C | [4] |

Thermodynamic Properties

Thermodynamic data is essential for understanding the energy changes associated with chemical processes involving this compound.

| Property | Value | References |

| Flash Point | 84 - 88 °C | [4][5][8][14] |

| Vapor Pressure | 0.296 mmHg (0.395 hPa) at 25 °C | [4][8][14] |

| Autoignition Temperature | > 600 °C | [4][8] |

| Enthalpy of Formation (Crystal) | Data available from NIST/TRC Web Thermo Tables | [15] |

| Heat of Vaporization | 43.9 kJ/mol | [16] |

| Heat Capacity at Constant Pressure (Ideal Gas) | Data available from NIST/TRC Web Thermo Tables | [15] |

Solubility and Partitioning

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification processes.

| Property | Value | References |

| Water Solubility | 135 - 140 g/L at 20 °C | [4][8][11][16] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether | [4][5][9] |

| Partition Coefficient (log Pow) | 0.36 at 25 °C | [4][9][14] |

| pKa (conjugate acid) | 1.39 at 24 °C | [4][9] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Boiling Point Determination

The boiling point is determined by distillation. The liquid is heated in a flask equipped with a condenser, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point. For accuracy, the pressure at which the measurement is taken must be noted.

Density Measurement

The density of liquid this compound (above its melting point) can be measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the substance at a controlled temperature.

Vapor Pressure Measurement

Vapor pressure can be determined using a static or dynamic method. A common static method involves introducing a sample into a vacuum system and measuring the equilibrium pressure at a given temperature with a manometer.

Solubility Determination

To determine solubility, an excess amount of this compound is mixed with a specific solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured, typically by techniques such as gravimetry (after solvent evaporation) or spectroscopy.

Synthesis and Reaction Pathways

This compound is a key building block in organic synthesis. Its production and subsequent chemical transformations are of great industrial importance.

Industrial Synthesis of this compound

The primary industrial method for producing this compound is the ammoxidation of 3-picoline (3-methylpyridine). This gas-phase reaction involves the catalytic oxidation of 3-picoline in the presence of ammonia.[3]

Caption: Industrial synthesis of this compound via ammoxidation of 3-picoline.

Another reported synthetic route involves the dehydration of nicotinamide (B372718) using a dehydrating agent like phosphorus pentoxide.[1][17]

Caption: Laboratory synthesis of this compound by dehydration of nicotinamide.

Key Reactions of this compound

The nitrile group and the pyridine (B92270) ring in this compound are the primary sites of its chemical reactivity, making it a versatile precursor for various important compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 100-54-9 [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. This compound | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. manavchem.com [manavchem.com]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound, 98% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. This compound | 100-54-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. WTT- Under Construction Page [wtt-pro.nist.gov]

- 16. This compound(100-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. This compound production method - Eureka | Patsnap [eureka.patsnap.com]

The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the profound electronic effects exerted by the nitrile (-C≡N) group when substituted onto a pyridine (B92270) ring. Understanding these effects is paramount for professionals in drug discovery and medicinal chemistry, as the strategic placement of a nitrile group can significantly alter a molecule's physicochemical properties, including its basicity, reactivity, and potential for intermolecular interactions. This document details these electronic influences through quantitative data, proven experimental methodologies, and clear visual diagrams to facilitate the rational design of novel therapeutics.

Core Electronic Effects: Inductive and Resonance Contributions

The nitrile group is a potent electron-withdrawing group (EWG) that deactivates the pyridine ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The nitrogen atom in the nitrile group is highly electronegative, leading to a strong dipole moment where electron density is pulled away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the pyridine ring, resulting in a net withdrawal of electron density from the entire ring system.

-

Resonance Effect (-M): The nitrile group can participate in the π-system of the pyridine ring, further withdrawing electron density through resonance. This effect is most pronounced when the nitrile group is at the 2- (ortho) or 4- (para) position, as it allows for the delocalization of the ring's π-electrons onto the nitrile nitrogen. This delocalization creates resonance structures with a positive charge on the ring carbons and a negative charge on the nitrile nitrogen, significantly reducing the electron density of the aromatic system.

The interplay of these two effects dramatically influences the chemical behavior of cyanopyridines.

Quantitative Analysis of Electronic Effects

The electronic impact of the nitrile group can be quantified by examining its effect on the basicity (pKa) of the pyridine nitrogen and through the use of Hammett constants.

Effect on Basicity (pKa)

The strong electron-withdrawing nature of the nitrile group significantly reduces the electron density on the pyridine nitrogen, making it less basic and lowering its pKa value compared to unsubstituted pyridine. The magnitude of this effect is dependent on the position of the nitrile group.

| Compound | pKa Value |

| Pyridine | 5.23 |

| 2-Cyanopyridine (B140075) | -0.26 |

| 3-Cyanopyridine | 1.39 - 1.45[1][2] |

| 4-Cyanopyridine (B195900) | 1.92 |

Data sourced from various chemical databases and literature.

The pKa is lowest for 2-cyanopyridine due to the proximity of the nitrile group to the ring nitrogen, which maximizes the inductive effect. The pKa of 4-cyanopyridine is higher than that of the 2-isomer, reflecting the strong resonance withdrawal at the para position, which also substantially decreases basicity. The effect is least pronounced in this compound, where the resonance effect does not directly delocalize the nitrogen's lone pair.

Hammett Substituent Constants

Hammett constants (σ) provide a quantitative measure of the inductive (σI) and resonance (σR) effects of a substituent on an aromatic ring. For the cyano group, these constants confirm its strong electron-withdrawing character.

| Constant | Value | Description |

| σm (meta) | 0.56 | Primarily reflects the inductive effect. |

| σp (para) | 0.66 | Reflects a combination of strong inductive and resonance effects. |

These values are for the cyano substituent on a benzene (B151609) ring and serve as a reliable approximation for the pyridine system.

Spectroscopic Data

The electronic effects of the nitrile group are also evident in the spectroscopic properties of cyanopyridines.

| Compound | IR ν(C≡N) (cm-1) | 13C NMR Chemical Shifts (δ, ppm in CDCl3) |

| C2 | ||

| 2-Cyanopyridine | ~2230 | 133.3 |

| This compound | ~2235 | 152.7 |

| 4-Cyanopyridine | ~2240 | 150.8 |

Note: 13C NMR assignments can vary slightly based on solvent and reference. The values presented are representative.

The IR stretching frequency for the nitrile group in aromatic systems typically appears in the 2240-2220 cm-1 range. The 13C NMR chemical shifts show significant deshielding of the ring carbons, particularly those ortho and para to the nitrile group, consistent with the electron-withdrawing effects.

Impact on Chemical Reactivity

The electron-deficient nature of the cyanopyridine ring dictates its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group strongly activates the pyridine ring towards nucleophilic attack, especially when located at the 2- and 4-positions. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through both inductive and resonance effects. This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group (e.g., a halide) by a nucleophile. The reactivity order for nucleophilic aromatic substitution on N-methylpyridinium ions has been shown to be 2-cyano ≥ 4-cyano > 2-fluoro.

Electrophilic Aromatic Substitution (EAS)

Conversely, the electron-withdrawing nitrile group deactivates the pyridine ring towards electrophilic attack. The pyridine ring itself is already less reactive than benzene in EAS reactions due to the electronegativity of the ring nitrogen. The addition of a nitrile group further diminishes this reactivity, requiring harsh reaction conditions. When substitution does occur, it is directed to the 3- (meta) position, as attack at the 2- or 4-positions would result in a highly unstable resonance structure with a positive charge adjacent to the already electron-deficient nitrogen atom.

Experimental Protocols

Accurate determination of physicochemical properties like pKa is crucial. Below are standardized protocols for its measurement.

Potentiometric Titration for pKa Determination

This method involves monitoring the pH of a solution of the analyte as a standardized titrant is added.

Methodology:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a ~1 mM solution of the cyanopyridine in deionized water. To ensure a constant ionic strength, add a background electrolyte such as 0.15 M KCl.

-

Initial Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized solution of 0.1 M HCl.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches ~12-12.5.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the curve.

-

Replication: Perform at least three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.

UV-Vis Spectrophotometry for pKa Determination

This method is suitable for compounds where the UV-Vis absorbance spectrum changes with ionization state.

Methodology:

-

Wavelength Selection: Determine the UV-Vis spectra of the cyanopyridine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance difference between the protonated and neutral forms.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., in 0.2-0.5 pH unit increments).

-

Sample Preparation: Prepare solutions of the cyanopyridine at a constant concentration in each of the buffer solutions. A final concentration of 0.1-0.2 mM is typical.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

For a weak base: pKa = pH + log[(A - AB) / (ABH+ - A)]

-

Where A is the absorbance at a given pH, AB is the absorbance of the basic form, and ABH+ is the absorbance of the acidic (protonated) form.

-

Applications in Drug Development

The unique electronic properties of the nitrile group make cyanopyridines valuable scaffolds and intermediates in medicinal chemistry.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen, allowing for the fine-tuning of a compound's properties.

-

Key Intermediates: Cyanopyridines are crucial building blocks for a wide range of pharmaceuticals. For example, this compound is a key precursor in the industrial synthesis of Niacinamide (Vitamin B3) and other important active pharmaceutical ingredients (APIs).

-

Pharmacophore Element: The nitrile group can participate in critical hydrogen bonding and dipole-dipole interactions with biological targets. Its ability to act as a hydrogen bond acceptor is a key feature in the design of enzyme inhibitors and receptor antagonists. For instance, 2-amino-3-cyanopyridine (B104079) derivatives have been reported as novel inhibitors for targets like IKK-β.

-

Therapeutic Agents: The cyanopyridine moiety is present in numerous approved drugs and clinical candidates for treating a range of conditions, from cancer to neurological disorders. For example, 4-cyanopyridine is a key intermediate for the anti-tuberculosis drug isoniazid.

References

The Solubility Profile of 3-Cyanopyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 3-cyanopyridine in a variety of common organic solvents. Understanding the solubility of this important chemical intermediate is crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of this compound in selected solvents. This data is essential for process design, reaction optimization, and purification strategy development.

Table 1: Mole Fraction Solubility (x₁) of this compound in Alcohols

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 278.15 | 0.4015 | 0.3512 | 0.3055 | 0.2631 |

| 283.15 | 0.4468 | 0.3948 | 0.3458 | 0.2998 |

| 288.15 | 0.4955 | 0.4415 | 0.3895 | 0.3395 |

| 293.15 | 0.5478 | 0.4918 | 0.4368 | 0.3828 |

| 298.15 | 0.6042 | 0.5452 | 0.4872 | 0.4292 |

| 303.15 | 0.6648 | 0.6028 | 0.5418 | 0.4788 |

| 308.15 | 0.7295 | 0.6645 | 0.6005 | 0.5315 |

| 313.15 | 0.7988 | 0.7308 | 0.6638 | 0.5878 |

| 318.15 | 0.8722 | 0.8012 | 0.7312 | 0.6472 |

Table 2: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents

| Temperature (K) | Acetone | Ethyl Acetate | Toluene |

| 278.15 | 0.3888 | 0.3111 | 0.1885 |

| 283.15 | 0.4332 | 0.3502 | 0.2201 |

| 288.15 | 0.4805 | 0.3925 | 0.2545 |

| 293.15 | 0.5311 | 0.4381 | 0.2911 |

| 298.15 | 0.5852 | 0.4872 | 0.3302 |

| 303.15 | 0.6428 | 0.5398 | 0.3718 |

| 308.15 | 0.7041 | 0.5961 | 0.4151 |

| 313.15 | 0.7692 | 0.6562 | 0.4602 |

| 318.15 | 0.8385 | 0.7205 | 0.5075 |

Experimental Protocols for Solubility Determination

The quantitative solubility data presented above was determined using the gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquid solvents. The following protocol provides a detailed methodology for this key experiment.

Gravimetric Method for Solubility Determination

This method, also known as the isothermal saturation method or shake-flask method, involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution by mass.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Weighing bottles

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial.

-

Solvent Addition: Add a known mass of the desired organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

Phase Separation: After equilibration, stop the agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to remove any undissolved solid.

-

Sample Weighing: Immediately transfer the filtered saturated solution into a pre-weighed and labeled weighing bottle and seal it to prevent solvent evaporation. Record the total mass of the weighing bottle and the saturated solution.

-

Solvent Evaporation: Place the open weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 323.15 K under vacuum).

-

Final Weighing: Once all the solvent has evaporated and the mass is constant, cool the weighing bottle in a desiccator and weigh it to determine the mass of the dissolved this compound.

Data Calculation: The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound (solute).

-

M₁ is the molar mass of this compound (104.11 g/mol ).

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric Method Workflow

Conclusion

The provided data and experimental protocol offer a valuable resource for researchers and professionals working with this compound. The quantitative solubility data in various organic solvents is critical for designing and optimizing chemical processes. The detailed gravimetric method provides a robust and reliable procedure for independently verifying or expanding upon this data. The visual workflow further clarifies the experimental process, making it accessible to a broad scientific audience. This comprehensive guide serves as a foundational tool for the effective and efficient use of this compound in diverse research and development applications.

Quantum Mechanical Calculations of 3-Cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, a nitrile derivative of pyridine (B92270), is a significant heterocyclic compound with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and electronic properties.[2] Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful computational lens to investigate these characteristics at the atomic level, offering insights that complement and guide experimental studies.[1][4] This technical guide provides an in-depth overview of the quantum mechanical calculations performed on this compound, summarizing key findings on its molecular geometry, vibrational spectra, and electronic properties.

Computational Methodology

The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a computational method that models the electronic structure of many-body systems. The specific level of theory employed in the cited research is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This combination is well-regarded for its ability to provide accurate predictions of molecular geometries and vibrational properties for organic compounds.[1]

Experimental Protocol: DFT Calculation Workflow

The typical workflow for performing these quantum mechanical calculations is as follows:

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation (a stable structure). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum.[1]

-

Vibrational Frequency Calculation: Once the geometry is optimized, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to experimental FT-IR and Raman spectra.[1] To account for the systematic overestimation of vibrational frequencies by the B3LYP functional, scaling factors are often applied.[1][5]

-

Electronic Property Calculation: Following the geometry optimization, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[1]

The following diagram illustrates the general workflow for the quantum chemical calculations of this compound.

Molecular Structure and Geometry

The optimized molecular structure of this compound, as determined by DFT calculations, reveals a planar geometry with Cs point group symmetry.[1] The key geometrical parameters, including bond lengths and bond angles, are summarized in the table below and show good agreement with experimental X-ray diffraction data.[1]

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p))[1] | Experimental (X-ray)[1] |

| Bond Lengths (Å) | |||

| C-C (ring avg.) | 1.397 | - | |

| C-H (avg.) | 1.084 | - | |

| C-CN | 1.435 | - | |

| C≡N | 1.155 | - | |

| Bond Angles (°) | |||

| C-C-C (ring avg.) | 118.3 - 120.9 | - | |

| C-C-H (avg.) | 119.5 - 121.2 | - | |

| C-C-CN | 121.5 | - |

Vibrational Spectra Analysis

The vibrational frequencies of this compound have been calculated and are in good agreement with experimental FT-IR and Raman data after scaling.[1] The assignments of the fundamental vibrational modes have been made on the basis of Potential Energy Distribution (PED).[1]

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated (Scaled)[1] | Experimental (IR)[1] | Vibrational Assignment (PED)[1] |

| 3075 | 3065 | C-H stretching |

| 2235 | 2240 | C≡N stretching |

| 1588 | 1590 | C-C stretching (ring) |

| 1478 | 1475 | C-C stretching (ring) |

| 1425 | 1423 | C-H in-plane bending |

| 1195 | 1192 | C-H in-plane bending |

| 1028 | 1029 | Ring breathing |

| 812 | 810 | C-H out-of-plane bending |

| 705 | 704 | Ring puckering |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[1][6]

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV)[1] |

| E | -7.9502 |

| E | -2.2487 |

| HOMO-LUMO Gap (ΔE) | 5.7015 |

The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[1][7] In the MEP of this compound, the negative potential (red and yellow regions) is localized over the nitrogen atoms of the pyridine ring and the cyano group, indicating these are the most probable sites for electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms, suggesting these are likely sites for nucleophilic attack.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis reveals significant delocalization of electron density from the lone pair of the pyridine nitrogen to the antibonding orbitals of the adjacent C-C and C-N bonds, contributing to the stability of the molecule.

Table 4: Mulliken Atomic Charges of this compound

| Atom | Charge (e)[1] |

| N1 (pyridine) | -0.124 |

| C2 | 0.086 |

| C3 | -0.063 |

| C4 | -0.085 |

| C5 | -0.052 |

| C6 | 0.012 |

| H7 | 0.123 |

| H8 | 0.128 |

| H9 | 0.128 |

| H10 | 0.121 |

| C11 (cyano) | 0.081 |

| N12 (cyano) | -0.361 |

The Mulliken atomic charges show that the nitrogen atom of the cyano group is significantly more negative than the nitrogen atom of the pyridine ring, indicating it is a stronger nucleophilic center.[1]

Conclusion